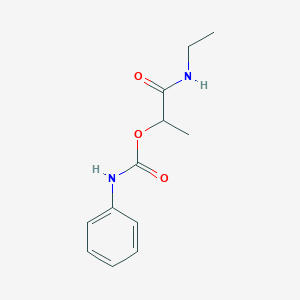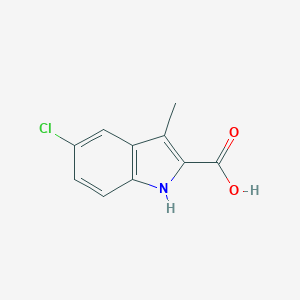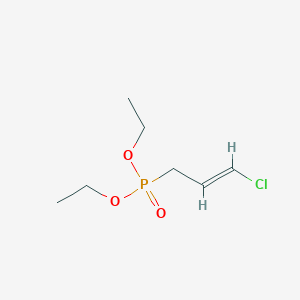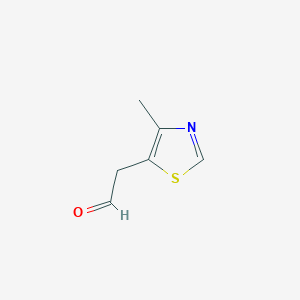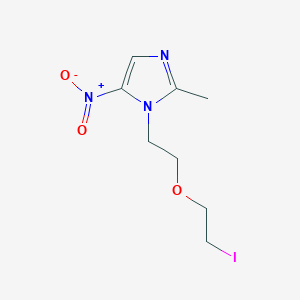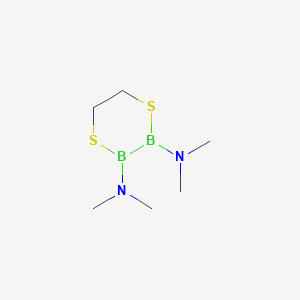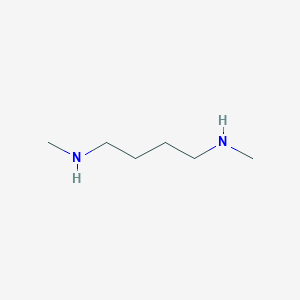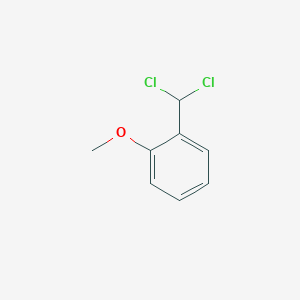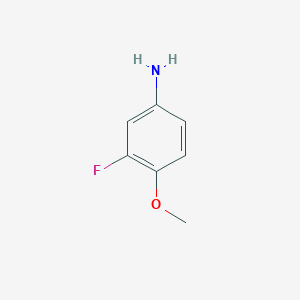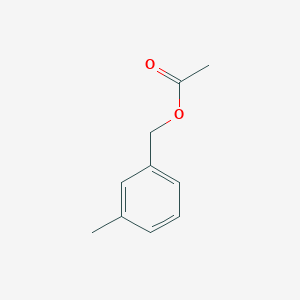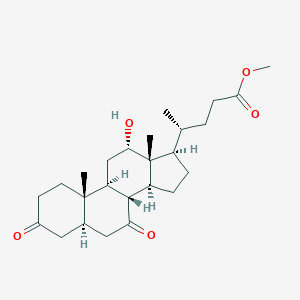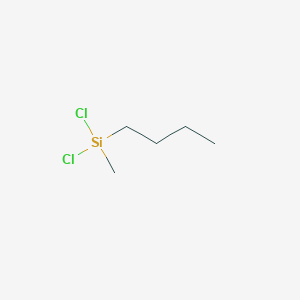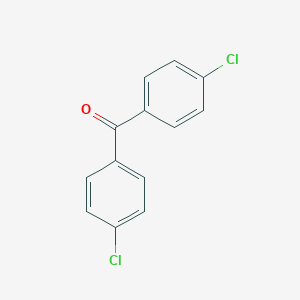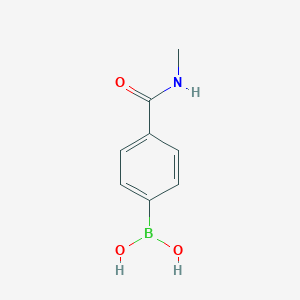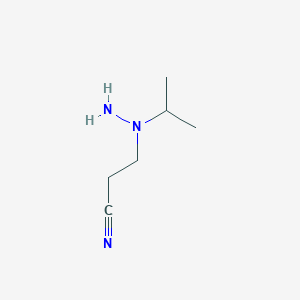
Propionitrile, 3-(1-isopropylhydrazino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionitrile, 3-(1-isopropylhydrazino)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound, also known as IPH, is a hydrazine derivative that has been found to exhibit promising biological activities. In
科学研究应用
Propionitrile, 3-(1-isopropylhydrazino)- has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that Propionitrile, 3-(1-isopropylhydrazino)- has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a form of programmed cell death.
作用机制
The mechanism of action of propionitrile, 3-(1-isopropylhydrazino)- is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
生化和生理效应
Propionitrile, 3-(1-isopropylhydrazino)- has been found to exhibit a range of biochemical and physiological effects in vitro. Studies have shown that Propionitrile, 3-(1-isopropylhydrazino)- can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of propionitrile, 3-(1-isopropylhydrazino)- is its potent anti-cancer activity. This makes it a valuable tool for cancer research and drug development. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations associated with the use of Propionitrile, 3-(1-isopropylhydrazino)- in lab experiments. For example, the compound is highly reactive and can be difficult to handle. Additionally, the mechanism of action of Propionitrile, 3-(1-isopropylhydrazino)- is not fully understood, which can make it challenging to interpret results.
未来方向
There are several future directions for the use of propionitrile, 3-(1-isopropylhydrazino)- in scientific research. One potential application is in the development of new anti-cancer drugs. Propionitrile, 3-(1-isopropylhydrazino)- has been shown to be effective against a range of cancer cell lines, and further research could lead to the development of new therapies for cancer patients. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of Propionitrile, 3-(1-isopropylhydrazino)- and its potential applications in scientific research.
合成方法
The synthesis of propionitrile, 3-(1-isopropylhydrazino)- can be achieved through the reaction of isopropylhydrazine with propionitrile. The reaction is typically carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as chromatography or recrystallization.
属性
CAS 编号 |
19335-09-2 |
|---|---|
产品名称 |
Propionitrile, 3-(1-isopropylhydrazino)- |
分子式 |
C6H13N3 |
分子量 |
127.19 g/mol |
IUPAC 名称 |
3-[amino(propan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C6H13N3/c1-6(2)9(8)5-3-4-7/h6H,3,5,8H2,1-2H3 |
InChI 键 |
ZHVKHIASMJZTAH-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCC#N)N |
规范 SMILES |
CC(C)N(CCC#N)N |
其他 CAS 编号 |
19335-09-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



